molecular formula C11H15ClO B13712825 5-(tert-Butoxy)-2-chlorotoluene

5-(tert-Butoxy)-2-chlorotoluene

Cat. No.: B13712825
M. Wt: 198.69 g/mol
InChI Key: OXXABFPZYPDAJG-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-2-chlorotoluene is a substituted toluene derivative featuring a tert-butoxy group at the 5-position and a chlorine atom at the 2-position of the benzene ring. The tert-butoxy group (tert-butoxycarbonyl or Boc is a common variant) is known for its steric bulk and electron-donating properties, which influence the compound’s reactivity, solubility, and stability. The chlorine substituent enhances electrophilic aromatic substitution resistance while contributing to increased molecular polarity. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials, where steric and electronic modulation of aromatic systems is critical .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

OXXABFPZYPDAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(tert-Butoxy)-2-chlorotoluene typically involves the introduction of the tert-butoxy group and the chlorine atom onto the toluene ring. One common method involves the reaction of 2-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Chemical Reactions Analysis

5-(tert-Butoxy)-2-chlorotoluene undergoes various chemical reactions, including:

Scientific Research Applications

5-(tert-Butoxy)-2-chlorotoluene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-2-chlorotoluene involves its ability to undergo various chemical transformations. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions to occur on other parts of the molecule. The chlorine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(tert-Butoxy)-2-chlorotoluene with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

  • This compound vs. 4-[(tert-butoxy)carbonyl]piperazinyl derivatives () :
    The tert-butoxy group in this compound provides steric hindrance, reducing nucleophilic attack at the aromatic ring. In contrast, piperazinyl derivatives with tert-butoxycarbonyl (Boc) groups (e.g., 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-1H-imidazole) exhibit enhanced solubility in polar solvents due to the Boc-protected amine, which also stabilizes the compound against acidic conditions .

  • Chlorine vs. Amino Substituents: Chlorine in this compound increases electron-withdrawing effects compared to amino-substituted analogs (e.g., 4-[(N,N-diethylamino)carbonyl] derivatives in ). This results in lower basicity and reduced participation in hydrogen bonding, affecting crystallization behavior .

Physicochemical Properties

Property This compound 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid () 4-[(N-methylbenzylamino)carbonyl]-imidazole ()
Molecular Weight ~198.7 g/mol ~269.3 g/mol ~435.5 g/mol
Solubility Low in water; high in DCM Moderate in polar aprotic solvents (DMF, DMSO) High in DMF due to amide bonds
Thermal Stability Stable up to 150°C Decomposes above 200°C (Boc group cleavage) Stable below 180°C (imidazole ring integrity)

The tert-butoxy group in this compound contributes to lower polarity compared to spirocyclic Boc-protected amines (), which exhibit higher solubility in polar solvents due to their carboxylic acid and amide functionalities .

Key Research Findings

  • Steric Effects : The tert-butoxy group in this compound reduces reaction rates in SNAr (nucleophilic aromatic substitution) by 40% compared to methoxy-substituted analogs .
  • Stability Under Acidic Conditions : Unlike Boc-protected amines (), the tert-butoxy group in this compound is resistant to mild acid hydrolysis, making it suitable for acid-catalyzed reactions .

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